Benzyl[(6-chloropyridin-3-yl)methyl]amine
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[(6-chloropyridin-3-yl)methyl]-1-phenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c14-13-7-6-12(10-16-13)9-15-8-11-4-2-1-3-5-11/h1-7,10,15H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNGUMQZOBTNEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301244250 | |
| Record name | 6-Chloro-N-(phenylmethyl)-3-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301244250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359447-56-6 | |
| Record name | 6-Chloro-N-(phenylmethyl)-3-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=359447-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-N-(phenylmethyl)-3-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301244250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation Reaction
- Starting Materials : Benzyl halide (e.g., benzyl chloride) and (6-chloropyridin-3-yl)methanamine.
- Reaction Conditions : The reaction typically occurs in a solvent like dichloromethane or tetrahydrofuran (THF) with a base such as triethylamine (Et3N) or sodium hydroxide (NaOH).
- Procedure : The benzyl halide is reacted with (6-chloropyridin-3-yl)methanamine in the presence of the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification
- Extraction : The reaction mixture is extracted with an organic solvent to separate the product from the aqueous phase.
- Washing : The organic phase is washed with water and dried over anhydrous sodium sulfate.
- Distillation or Chromatography : The crude product is purified by distillation or column chromatography.
Analysis of Preparation Methods
Comparison with Related Compounds
Related compounds like N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethyl-1-amine have shown high chemical yields under optimized conditions. For instance, N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethyl-1-amine achieved a yield of 92.12% using a specific reaction protocol.
Data Tables
Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C13H13ClN2 |
| Molecular Weight | 232.71 g/mol |
| CAS No. | 359447-56-6 |
Synthesis Conditions for Similar Compounds
| Compound | Reaction Conditions | Yield |
|---|---|---|
| N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethyl-1-amine | 40°C, NaOH, 2,2-difluoroethylamine | 92.12% |
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloropyridine Ring
The chlorine atom on the pyridine ring undergoes substitution under specific conditions. This reactivity is critical for further functionalization:
-
Mechanism : The reaction proceeds via an S<sub>N</sub>Ar pathway, facilitated by the electron-deficient pyridine ring. Polar aprotic solvents enhance reaction rates .
-
Applications : Used to synthesize analogs for agrochemical or pharmaceutical intermediates .
Amine Alkylation and Acylation
The secondary amine participates in alkylation and acylation reactions, forming tertiary amines or amides:
| Reaction Type | Reagent/Conditions | Product | Notes | Source |
|---|---|---|---|---|
| Alkylation | Ethyl bromide, K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C | Benzyl(6-chloropyridin-3-yl)methylamine | Requires base to deprotonate amine | |
| Acylation | Acetyl chloride, Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub> | N-Acetyl derivative | Acylated products show enhanced stability |
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Key Insight : Steric hindrance from the benzyl group slows alkylation kinetics compared to less bulky amines .
Cyclization Reactions
The amine and chloropyridine moieties enable cyclization to form heterocycles:
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Mechanism : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms 1,2,3-triazoles, leveraging the amine’s ability to act as a directing group .
Acid-Base Reactions
The amine forms salts with acids, enhancing solubility for industrial applications:
| Acid | Product | Application | Source |
|---|---|---|---|
| HCl (gaseous) | This compound hydrochloride | Precursor for pesticidal formulations | |
| Trifluoroacetic acid | Trifluoroacetate salt | Used in chromatographic purification |
Oxidation and Reductive Amination
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Oxidation : Under strong oxidizing agents (e.g., KMnO<sub>4</sub>), the benzyl group oxidizes to a ketone, but this pathway is less common due to competing side reactions .
-
Reductive Amination : Reacts with aldehydes/ketones in the presence of NaBH<sub>3</sub>CN to form tertiary amines .
Stability and Degradation
Scientific Research Applications
Chemical Properties and Structure
Benzyl[(6-chloropyridin-3-yl)methyl]amine is characterized by its molecular formula and a molecular weight of 219.68 g/mol. The compound features a benzyl group attached to a pyridine derivative, which enhances its reactivity and potential applications.
Agricultural Applications
Pesticide Development
One of the prominent applications of this compound is in the development of pesticides. It has been identified as a metabolite of acetamiprid, a widely used insecticide. Research indicates that this compound can enhance the effectiveness of pest control strategies by targeting specific pests while minimizing environmental impact .
Case Study: Pest Control
A patent (US9328068B2) describes methods for controlling agricultural pests using compounds related to this compound. The study demonstrates that treating plant seeds with this compound can significantly reduce pest populations, thereby improving crop yields .
Pharmaceutical Applications
Drug Development
this compound has potential applications in drug development due to its structural properties that allow it to interact with biological targets effectively. It is being investigated for its role in synthesizing new pharmaceutical agents that could treat various diseases.
Case Study: Antimicrobial Activity
Research has shown that derivatives of this compound exhibit antimicrobial properties. A study evaluated its effectiveness against several bacterial strains, revealing promising results that suggest potential as an antimicrobial agent .
Mechanism of Action
The mechanism by which Benzyl[(6-chloropyridin-3-yl)methyl]amine exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to interact with active sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Pyridinylmethylamines
Key Trends:
- Lipophilicity : Benzyl substitution increases logP compared to methyl or ethyl groups, favoring penetration into lipid-rich environments (e.g., insect cuticles) .
- Steric Effects : Bulkier groups (e.g., benzyl) reduce reaction rates in nucleophilic substitutions but improve stability against metabolic degradation .
Benzyl-Substituted Heterocyclic Amines
Functional Group Impact:
- Benzyloxy vs. Benzylamine : Benzyloxy (in 6-(Benzyloxy)-N,N'-diphenylpyridin-3-amine) increases electron density on the pyridine ring, altering redox behavior compared to benzylamine derivatives .
- Chlorophenyl vs. Chloropyridine : Chloropyridine derivatives exhibit stronger insecticidal activity due to improved interaction with nicotinic acetylcholine receptors .
Agrochemical Relevance
This compound serves as a precursor in neonicotinoid insecticides (e.g., acetamiprid metabolites). Its benzyl group delays enzymatic degradation, prolonging pesticidal activity compared to N-methyl or N-ethyl analogs .
Biological Activity
Benzyl[(6-chloropyridin-3-yl)methyl]amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a benzyl group linked to a 6-chloropyridine moiety via a methylene bridge. The presence of the chlorine atom on the pyridine ring may influence its interaction with biological targets, enhancing its pharmacological properties.
- Antimicrobial Activity : Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing pyridine rings have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa . The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
- Anticancer Properties : Some studies have highlighted the potential anticancer activity of compounds with similar structures. For example, thiosemicarbazone derivatives that incorporate pyridine fragments have demonstrated selective activity against cancer cell lines . The proposed mechanism includes the induction of apoptosis and inhibition of tumor growth.
- Enzyme Inhibition : this compound may also act as an inhibitor for certain enzymes. For instance, analogs have been studied for their ability to inhibit acetylcholinesterase (AChE), which plays a crucial role in neurodegenerative diseases like Alzheimer's . Inhibition of AChE leads to increased levels of acetylcholine in the brain, potentially improving cognitive function.
Case Study 1: Antimicrobial Screening
A study conducted on various derivatives of benzylamines found that those incorporating a pyridine ring exhibited notable antimicrobial activity. The minimum inhibitory concentration (MIC) values for these compounds were significantly lower than those for standard antibiotics, indicating their potential as effective antimicrobial agents .
Case Study 2: Anticancer Activity
In vitro studies on this compound analogs showed promising results against several cancer cell lines. These compounds induced apoptosis through the activation of caspase pathways and inhibited cell proliferation in a dose-dependent manner .
Biological Activity Summary Table
Q & A
Q. What are the common synthetic routes for Benzyl[(6-chloropyridin-3-yl)methyl]amine?
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a Grignard reagent (e.g., allyl tributyl stannane) can react with a pre-functionalized 6-chloropyridine derivative to introduce the benzylamine moiety . Alternatively, cyclo-condensation of brominated intermediates with thioamides or substituted amines under reflux conditions in ethanol yields derivatives with high purity (e.g., 68% yield for a related thiazole derivative) . Key steps include stoichiometric control, reflux duration (30–60 minutes), and purification via recrystallization or ethyl acetate extraction .
Q. What analytical techniques are used to confirm the structure of this compound?
- NMR Spectroscopy : and NMR (e.g., δ 7.22–8.50 ppm for aromatic protons in CDCl) resolve the benzyl and pyridyl groups .
- LCMS/HPLC : Retention times (e.g., 1.50 minutes under QC-SMD-TFA05 conditions) and mass data (e.g., m/z 438 [M+H]) validate molecular weight and purity .
- X-ray Crystallography : Monoclinic crystal systems (space group ) with refined -values (e.g., ) confirm stereochemistry and bond lengths .
Q. How is the compound purified after synthesis?
Recrystallization from ethanol or ethyl acetate removes impurities, while HPLC with reverse-phase columns (e.g., C18) under acidic mobile phases (0.1% TFA) ensures >98% purity . For crystalline derivatives, slow evaporation in dichloromethane/hexane mixtures yields diffraction-quality crystals .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing derivatives of this compound?
- Catalyst Screening : Use silver oxide or triethylamine to enhance nucleophilic substitution efficiency .
- Temperature Control : Maintain reflux at 50–80°C to balance reaction rate and side-product formation .
- Stoichiometric Adjustments : A 1.2:1 molar ratio of thioamide to brominated ketone minimizes unreacted starting material .
Q. How are contradictions in spectroscopic data resolved?
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals (e.g., distinguishing pyridyl vs. benzyl protons) .
- Crystallographic Validation : Compare experimental bond angles (e.g., C–N–C = 120.5°) with density functional theory (DFT) calculations .
- Isotopic Labeling : Deuterated solvents or -labeling clarify ambiguous NH/amine signals in complex spectra .
Q. What computational methods model the compound’s interactions with biological targets?
Q. How is metabolic stability assessed for this compound?
- In Vitro Assays : Incubate with liver microsomes and monitor degradation via LCMS. Key metabolites (e.g., hydroxylated or demethylated derivatives) are identified using high-resolution MS (e.g., exact mass ± 0.001 Da) .
- Stability Under Stress : Expose to UV light, acidic/basic conditions, and elevated temperatures (40–60°C) to assess decomposition pathways .
Q. How does structural modification influence its pharmacological activity?
- SAR Studies : Introduce electron-withdrawing groups (e.g., -CF) at the pyridyl 3-position to enhance binding to enzyme active sites, as seen in thiazole derivatives (IC = 1.2 µM for PDE5 inhibition) .
- Bioisosteric Replacement : Replace the benzyl group with heteroaromatic rings (e.g., acridines) to improve topoisomerase inhibition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
